1,1-Diethyl-3-(4-nitrophenyl)thiourea
Description
Properties
IUPAC Name |
1,1-diethyl-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-3-13(4-2)11(17)12-9-5-7-10(8-6-9)14(15)16/h5-8H,3-4H2,1-2H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLGOWBTDRKDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387757 | |
| Record name | 1,1-diethyl-3-(4-nitrophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24718-72-7 | |
| Record name | NSC213764 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-diethyl-3-(4-nitrophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethyl-3-(4-nitrophenyl)thiourea can be synthesized through the reaction of 4-nitroaniline with diethylamine and carbon disulfide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems for purification and characterization ensures consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-3-(4-nitrophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 1,1-Diethyl-3-(4-aminophenyl)thiourea.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 1,1-Diethyl-3-(4-nitrophenyl)thiourea serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives used in further chemical research .
Biology
- Antibacterial and Antifungal Properties : Research indicates that this compound exhibits potential antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of specific bacterial strains, making it a candidate for developing new antimicrobial agents .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction.
Medicine
- Pharmaceutical Development : There is ongoing research into the use of this compound in developing pharmaceuticals, particularly as enzyme inhibitors. Its structural features allow it to interact with biological targets effectively, which is crucial for drug design .
- Cancer Research : Preliminary studies suggest that derivatives of this compound may have anticancer properties. For instance, compounds derived from thioureas have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Industrial Applications
- Dyes and Photographic Chemicals : This thiourea derivative is utilized in producing dyes and photographic chemicals due to its stability and reactivity. Its application in industrial processes highlights its versatility beyond laboratory settings .
- Agricultural Chemicals : Thioureas are also explored for their potential use as herbicides and pesticides, contributing to agricultural productivity while addressing pest control challenges .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Essential for creating complex molecules |
| Biology | Antibacterial & antifungal | Exhibits activity against specific pathogens |
| Medicine | Drug development | Potential enzyme inhibitors; anticancer properties |
| Industry | Dyes & photographic chemicals | Used for stability and reactivity in industrial processes |
| Agriculture | Herbicides & pesticides | Addresses pest control challenges |
Case Studies
-
Antimicrobial Activity Study :
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent . -
Enzyme Inhibition Research :
Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings indicated that it could effectively alter enzyme activity, providing insights into its therapeutic potential . -
Synthesis of Derivatives :
A series of derivatives were synthesized from this compound, which were then evaluated for biological activity. Some derivatives showed enhanced potency against cancer cell lines compared to the parent compound, indicating avenues for further research in drug development .
Mechanism of Action
The mechanism of action of 1,1-Diethyl-3-(4-nitrophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Thioureas
However, its lipophilicity is intermediate between NPTU (low) and the dodecyl derivative (high), affecting membrane permeability in biological systems .
Coordination Chemistry and Catalytic Activity
Table 2: Metal Complexation and Catalytic Performance
The target compound’s diethyl groups may hinder metal coordination compared to NPTU, which readily forms stable complexes with Cu(I) and Ag(I) . However, its electron-rich thiourea core could still act as a Lewis base catalyst, though catalytic data specific to this compound are lacking. Sulfonaryl thioureas (e.g., compound 10) demonstrate that electron-withdrawing substituents enhance catalytic efficiency in anhydride reactions, suggesting the nitro group in the target compound may similarly activate substrates .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
*Estimated via analogy to similar compounds.
Q & A
Q. Advanced: How can computational tools predict viable synthetic pathways and optimize yields for this compound?
AI-driven synthesis planners (e.g., Reaxys, Pistachio) leverage reaction databases to propose routes based on retrosynthetic analysis. For example, Template_relevance models identify optimal electrophile-nucleophile pairings, while kinetic simulations (DFT calculations) assess activation barriers for competing pathways. Experimental validation via HPLC and mass spectrometry is essential to confirm predicted intermediates .
Basic: What spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound?
- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., deshielded aromatic protons from the nitro group at δ 8.2–8.4 ppm).
- X-ray Diffraction : Single-crystal analysis resolves bond lengths (C=S: ~1.68 Å) and dihedral angles between the nitrophenyl and thiourea moieties. SHELX software (e.g., SHELXL for refinement) is widely used for structure solution, with hydrogen-bonding networks validated via PLATON .
Q. Advanced: How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the crystal packing and stability of this compound?
Intermolecular N–H···S and C–H···O hydrogen bonds stabilize layered packing, while π-π interactions between nitrophenyl rings (3.5–4.0 Å spacing) contribute to thermal stability. Hirshfeld surface analysis quantifies interaction contributions, revealing ~60% H-bonding and ~25% van der Waals contacts .
Basic: What redox reactions are characteristic of the 4-nitrophenyl group in this compound?
The nitro group undergoes reduction to an amine (e.g., using H₂/Pd-C) or partial reduction to nitroso intermediates (e.g., with Zn/HCl). Oxidation under strong acidic conditions (e.g., KMnO₄) can degrade the aromatic ring. Kinetic studies using UV-Vis spectroscopy track nitro reduction rates, with pseudo-first-order rate constants (k) dependent on pH and reductant concentration .
Q. Advanced: How do solvatochromic effects and solvent polarity influence the compound’s redox behavior?
Polar aprotic solvents (e.g., DMSO) stabilize nitro group electron withdrawal, accelerating reduction. Conductometric titrations in binary solvent systems (e.g., water/ethanol) reveal ion-pairing effects on redox potentials. QSAR models correlate solvent dielectric constants with reduction half-wave potentials (E₁/₂) .
Basic: What biological activities are associated with this thiourea derivative, and how are they mechanistically studied?
Preliminary assays suggest antimicrobial and enzyme-inhibitory properties, likely due to thiourea-metal coordination (e.g., binding Zn²⁺ in metalloproteases) and nitro group-derived ROS generation. In vitro cytotoxicity studies (MTT assays) against cancer cell lines (e.g., HeLa) assess IC₅₀ values, while molecular docking predicts binding affinities to target proteins .
Q. Advanced: How can structural modifications (e.g., substituent variation) enhance bioactivity while minimizing toxicity?
Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring improves metabolic stability. Comparative studies with analogues (e.g., 1-hexyl-3-(4-nitrophenyl)thiourea) using 3D-QSAR and CoMFA analyze steric/electronic effects on activity-toxicity ratios .
Basic: What computational methods are employed to model the electronic properties of this compound?
DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV). ESP maps identify electrophilic regions (nitro group) and nucleophilic sulfur. TD-DFT simulates UV-Vis spectra, aligning λ_max with experimental data (~380 nm) .
Q. Advanced: How do solvent effects and protonation states alter the compound’s reactivity in silico?
PCM solvation models (e.g., SMD) adjust dielectric constants to simulate aqueous vs. organic environments. Protonation at the thiourea sulfur increases electrophilicity, verified via Fukui function analysis. MD simulations track conformational changes in biological media .
Basic: How are contradictions in experimental data (e.g., conflicting bioactivity results) resolved?
- Reproducibility Checks : Validate assays under standardized conditions (e.g., fixed pH, temperature).
- Analytical Cross-Validation : Compare HPLC purity (>98%) with alternative methods (e.g., elemental analysis).
- Statistical Analysis : Use ANOVA to assess batch-to-batch variability or outlier removal via Grubbs’ test .
Q. Advanced: What strategies mitigate batch-dependent variability in anion-binding studies?
Control metal ion impurities (via chelex resin) and humidity (using inert atmospheres). Isothermal titration calorimetry (ITC) quantifies binding constants (K_a) with error margins <10%, while multivariate analysis (PCA) identifies confounding variables .
Basic: What industrial or materials science applications are explored for this compound?
It serves as a ligand in coordination polymers (e.g., Cu(II) complexes for catalysis) and a precursor for conductive polymers. Thermogravimetric analysis (TGA) confirms thermal stability up to 200°C, relevant for high-temperature applications .
Q. Advanced: How does this thiourea derivative perform in anion-sensing applications compared to analogues?
Fluorescence quenching assays with anions (e.g., Cl⁻, NO₃⁻) show selectivity dependent on nitro group orientation. X-ray structures of anion adducts (e.g., [1:1 Cl⁻ complex]) reveal binding modes, with stability constants (log K) measured via NMR titrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
